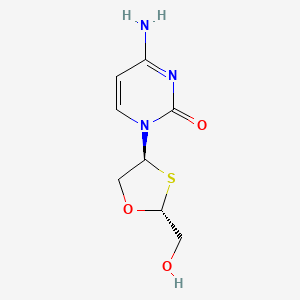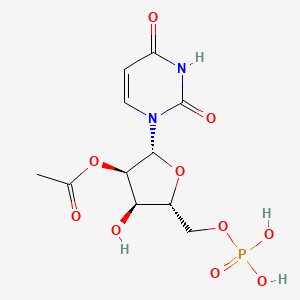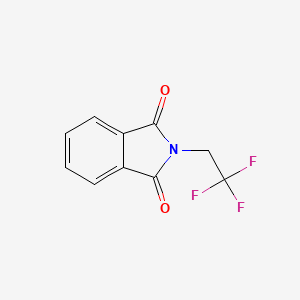![molecular formula C24H24Cl2N2O B12936869 1,3-Bis[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)imidazolidine CAS No. 5428-35-3](/img/structure/B12936869.png)
1,3-Bis[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)imidazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-bis(4-chlorobenzyl)-2-(4-methoxyphenyl)imidazolidine is an organic compound that belongs to the class of imidazolidines. This compound is characterized by the presence of two 4-chlorobenzyl groups and one 4-methoxyphenyl group attached to the imidazolidine ring. Imidazolidines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(4-chlorobenzyl)-2-(4-methoxyphenyl)imidazolidine typically involves the reaction of 4-chlorobenzylamine with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the imidazolidine ring. Commonly used catalysts for this reaction include acids such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of 1,3-bis(4-chlorobenzyl)-2-(4-methoxyphenyl)imidazolidine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors can also enhance the reaction rate and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
1,3-bis(4-chlorobenzyl)-2-(4-methoxyphenyl)imidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinones.
Reduction: Reduction reactions can lead to the formation of imidazolidines with different substituents.
Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolidinones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
1,3-bis(4-chlorobenzyl)-2-(4-methoxyphenyl)imidazolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1,3-bis(4-chlorobenzyl)-2-(4-methoxyphenyl)imidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.
類似化合物との比較
Similar Compounds
1,3-bis(4-chlorobenzyl)imidazolidine: Lacks the methoxy group, which may affect its biological activity.
2-(4-methoxyphenyl)imidazolidine: Lacks the chlorobenzyl groups, which can influence its chemical reactivity.
1,3-bis(4-methoxybenzyl)imidazolidine: Contains methoxy groups instead of chlorobenzyl groups, leading to different properties.
Uniqueness
1,3-bis(4-chlorobenzyl)-2-(4-methoxyphenyl)imidazolidine is unique due to the presence of both chlorobenzyl and methoxyphenyl groups, which confer distinct chemical and biological properties. The combination of these groups can enhance its reactivity and potential therapeutic applications compared to similar compounds.
特性
CAS番号 |
5428-35-3 |
|---|---|
分子式 |
C24H24Cl2N2O |
分子量 |
427.4 g/mol |
IUPAC名 |
1,3-bis[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)imidazolidine |
InChI |
InChI=1S/C24H24Cl2N2O/c1-29-23-12-6-20(7-13-23)24-27(16-18-2-8-21(25)9-3-18)14-15-28(24)17-19-4-10-22(26)11-5-19/h2-13,24H,14-17H2,1H3 |
InChIキー |
OEECGNGFPFSXNO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2N(CCN2CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,6-Dimethylpyrimidin-4-yl)-4-[2-(3-hexyl-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B12936792.png)
![9(10H)-Acridinone, 10-[(2-methoxyethoxy)methyl]-](/img/structure/B12936796.png)

![{[1-(2-Methoxyethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B12936800.png)


![(1S,3R)-5-Azaspiro[2.4]heptan-1-amine](/img/structure/B12936813.png)
![4-[(4-Methoxyacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12936814.png)


![[2,5'-Bi-1H-benzimidazole]-5-carboxaldehyde](/img/structure/B12936828.png)
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid](/img/structure/B12936835.png)

